2-ethyl-6-(p-tolyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
2-ethyl-6-(p-tolyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a useful research compound. Its molecular formula is C14H14N4O2 and its molecular weight is 270.292. The purity is usually 95%.
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Scientific Research Applications
Green Synthesis Approaches
A novel and environmentally friendly synthesis method for pyrazolo[4,3-d]pyrimidine derivatives has been developed, emphasizing the importance of water as a solvent for the synthesis process. This approach not only underscores the compound's role in facilitating complex chemical reactions but also highlights the shift towards greener synthetic methods in chemical research (Heravi & Daraie, 2016).
Antitumor Activity
Research on pyrazolo[4,3-d]pyrimidine derivatives has shown promising antitumor activities. One study synthesized a compound closely related to 2-ethyl-6-(p-tolyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione and evaluated its antitumor properties, finding significant inhibitory effects on human lung adenocarcinoma and gastric cancer cell lines (Liu, Zhao, & Lu, 2020).
Advanced Material Applications
The compound's structural motif has been explored for the development of novel materials with significant optical properties. Studies on derivatives with similar structures have found applications in two-photon absorption and biological imaging, demonstrating the compound's potential in creating new materials for advanced technological applications (Tang et al., 2013).
Computational Chemistry Insights
Theoretical and computational studies have been conducted to understand the electronic structure and reactive properties of pyrazolo[4,3-d]pyrimidine derivatives. Such research provides valuable insights into the compound's behavior, which is crucial for designing new molecules with desired properties (Ashraf et al., 2019).
Biological Imaging and Fluorescence
Derivatives of this compound have been synthesized and characterized for their photophysical properties, including two-photon excited fluorescence. This research paves the way for the development of new fluorescent probes for biological imaging, highlighting the compound's application in biomedical research (Tang et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been studied for their neuroprotective and anti-neuroinflammatory properties .
Mode of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties .
Biochemical Pathways
Similar compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . This suggests that 2-ethyl-6-(p-tolyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione may interact with various enzymes, proteins, and other biomolecules in the body.
Cellular Effects
Preliminary studies suggest that this compound may have neuroprotective and anti-inflammatory properties . It has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Molecular Mechanism
It is suggested that the compound may exert its effects through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .
Properties
IUPAC Name |
2-ethyl-6-(4-methylphenyl)-4H-pyrazolo[4,3-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-3-17-8-11-12(16-17)13(19)18(14(20)15-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHLDRWENMLQFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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